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Mutations in genes encoding components of the spliceosome are a frequent and defining
feature of myeloid neoplasms, including myelodysplastic syndromes (MDS) and acute myeloid
leukemia (AML).[1][2][3][4] These mutations confer a vulnerability to cancer cells, making the
spliceosome an attractive therapeutic target.[1] Uhmcpl (U2AF Homology Motif Competitive
Probe 1) and its more potent derivatives, SF153 and AP232, are small molecule inhibitors that
target the U2AF Homology Motif (UHM) of splicing factors.

The primary mechanism of action of these compounds is the disruption of the protein-protein
interaction between U2AF1 and U2AF2, two critical components of the U2AF heterodimer that
recognizes the 3' splice site during pre-mRNA splicing. Uhmcp1 was first identified as an
inhibitor of the SF3b155/U2AF65 (U2AF2) interaction. Subsequent research has led to the
development of analogs like SF1-8 and AP232, which show improved activity and selectivity for
the UHM domain of U2AF1.

These inhibitors have demonstrated selective cytotoxicity against leukemia cell lines harboring
splicing factor mutations. For instance, SF1-8 selectively inhibited the growth of K562 cells
expressing mutant U2AF1 (S34F) compared to their wild-type counterparts. Similarly, AP232
was more effective in inhibiting the growth of HNT-34 (SF3B1 mutant) and MONO-MAC-1
(U2AF1 mutant) leukemia cell lines. This selectivity suggests a therapeutic window for targeting
cancer cells with spliceosome mutations while sparing healthy cells.
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The downstream effects of UHM inhibition include alterations in RNA splicing, leading to
changes in the isoform patterns of various genes. In myeloid neoplasm models, this has been
shown to impact pathways associated with endocytosis, intracellular vesicle transport, and
secretion. Furthermore, AP232 has been observed to induce G1 and G2/M cell cycle arrest and
inhibit autophagy in leukemia cells. These findings underscore the potential of UHM inhibitors
like Uhmcpl and its derivatives as novel therapeutic agents for the treatment of myeloid
neoplasms with splicing factor mutations.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of Uhmcpl derivatives in
various myeloid neoplasm cell lines.

Table 1: IC50 Values of U2AF1-UHM Inhibitors

Compound Target Assay IC50 (pM) Reference
U2AF1-UHM/
SF1-8 U2AF2-ULM HTRF 59.33 £ 0.02
Interaction
SF153 U2AF1-UHM HTRF 247.47
~7.98 (31-fold
AP232 U2AF1-UHM HTRF improvement
over SF153)

Table 2: Cell Viability IC50 Values of UHM Inhibitors in Leukemia Cell Lines
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Compound Cell Line Genotype IC50 (pM) Reference
K562- U2AF1 S34F
SF1-8 1.98
U2AF1S34F mutant
SF1-8 K562-U2AF1wt U2AF1 wild-type > 100
SF1-8 MV-4-11 U2AF1 wild-type > 100
SF1-8 HL-60 U2AF1 wild-type >100
SF3B1 K700E
AP232 HNT-34 6.49 + 0.38
mutant
U2AF1 Q157P
AP232 MONO-MAC-1 14.09 £ 4.43

mutant

Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)

Assay for U2AF1-UHM Inhibition

This protocol is for determining the IC50 value of a compound's ability to inhibit the interaction
between the U2AF1-UHM domain and a U2AF2-ULM (U2AF Ligand Motif) peptide.

Materials:

 Biotinylated U2AF2-ULM peptide

o Terbium cryptate-labeled anti-GST antibody (donor)

GST-tagged U2AF1-UHM protein

o Streptavidin-XL665 (acceptor)

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 0.1% BSA)

e Test compounds (e.g., Uhmcpl, AP232)

o 384-well low-volume white plates
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» HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

e In a 384-well plate, add the test compound dilutions.

e Add the GST-U2AF1-UHM protein and the biotinylated U2AF2-ULM peptide to the wells.
e Add the terbium cryptate-labeled anti-GST antibody and streptavidin-XL665.

 Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from
light.

o Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission
at 620 nm (cryptate) and 665 nm (XL665).

o Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

o Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (using CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

Myeloid neoplasm cell lines (e.g., K562, MV-4-11, HNT-34)

Complete cell culture medium

Test compounds

CellTiter-Glo® Luminescent Cell Viability Assay Kit

Opaque-walled 96-well plates
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e Luminometer
Procedure:

o Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to
adhere or stabilize overnight.

o Prepare serial dilutions of the test compound in the cell culture medium.
o Treat the cells with the compound dilutions and a vehicle control.

 Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture
conditions (37°C, 5% CO2).

o Equilibrate the plate to room temperature for approximately 30 minutes.

o Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each
well.

¢ Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a luminometer.

» Normalize the data to the vehicle-treated control and plot the percentage of cell viability
against the logarithm of the compound concentration to determine the IC50 value.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is used to confirm the binding of a small molecule to its target protein in a cellular
context.

Materials:
e Leukemia cell line (e.g., K562)

e Lysis buffer (e.g., M-PER with protease inhibitors)
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Test compound (e.g., AP232)

Pronase (or other suitable protease)

SDS-PAGE gels and Western blotting reagents

Primary antibody against the target protein (e.g., anti-U2AF1)

Secondary antibody

Procedure:

Culture and harvest the leukemia cells.

Lyse the cells and quantify the protein concentration of the lysate.

Incubate aliquots of the cell lysate with the test compound or a vehicle control for a specified
time (e.g., 1 hour at room temperature).

Treat the lysates with a range of concentrations of Pronase to induce proteolysis.

Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane and perform a Western blot using a primary
antibody against the target protein (U2AF1).

A stabilized target protein will show increased resistance to proteolysis in the presence of the
binding compound, resulting in a stronger band at its expected molecular weight compared
to the vehicle control at the same protease concentration.

Visualizations
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Caption: Mechanism of action of Uhmcpl and its derivatives in disrupting the U2AF1/U2AF2

interaction.
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Caption: A typical experimental workflow for evaluating UHM inhibitors in myeloid neoplasm
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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